molecular formula C20H12F3N B11956339 N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline CAS No. 68161-28-4

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline

Cat. No.: B11956339
CAS No.: 68161-28-4
M. Wt: 323.3 g/mol
InChI Key: BKOFRRRTLKGNBM-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a fluorenylidene group and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline typically involves the condensation of 9-fluorenone with 4-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For example, a common method involves refluxing the reactants in ethanol with a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl derivatives.

Scientific Research Applications

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function. The fluorenylidene group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Fluoren-9-ylidene)-2-(2-methylphenoxy)aceto hydrazide
  • 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene
  • 2-Amino-N’-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide

Uniqueness

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules .

Properties

CAS No.

68161-28-4

Molecular Formula

C20H12F3N

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]fluoren-9-imine

InChI

InChI=1S/C20H12F3N/c21-20(22,23)13-9-11-14(12-10-13)24-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H

InChI Key

BKOFRRRTLKGNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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